molecular formula C11H13NO8 B8057985 [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate

[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate

Cat. No.: B8057985
M. Wt: 287.22 g/mol
InChI Key: XRYPOMXDRDAANI-FSVVIRFVSA-N
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Description

[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is a synthetic organic compound with unique chemical properties that make it an interesting subject for research and industrial applications. Its molecular structure features a hexahydrofuro[2,3-b]furan ring system, which is further modified with succinimidyl carbonate functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate typically involves multiple steps, starting from readily available organic precursors. Commonly, this compound can be synthesized via:

  • Cyclization Reactions: Involving a diol precursor to form the hexahydrofuro[2,3-b]furan ring system under acidic or basic conditions.

  • Carbonate Formation: Introducing the succinimidyl carbonate group through reaction with succinimidyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production might leverage continuous flow chemistry to enhance reaction efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate undergoes several types of chemical reactions:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under suitable conditions.

  • Reduction: It can be reduced to introduce additional hydrogen atoms into its structure.

  • Substitution: The succinimidyl carbonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Using agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

  • Reduction: Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Using nucleophiles like amines, alcohols, or thiols under mild conditions, often catalyzed by bases like pyridine.

Major Products Formed

Depending on the reaction conditions and reagents, the major products can vary:

  • Oxidation: Formation of corresponding ketones or aldehydes.

  • Reduction: Generation of more hydrogenated, saturated derivatives.

  • Substitution: Production of compounds where the succinimidyl carbonate group is replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is studied for its reactivity and potential as a synthetic intermediate for more complex organic molecules.

Biology

In biological research, its derivatives may be investigated for their interactions with biomolecules, potentially serving as biochemical probes or molecular scaffolds.

Medicine

Potential medicinal applications could include designing new pharmaceuticals where its unique structure is leveraged for specific biological activity, such as enzyme inhibitors or modulators.

Industry

In industry, particularly the chemical and pharmaceutical sectors, it might be used as a building block for the synthesis of specialty chemicals and active pharmaceutical ingredients.

Mechanism of Action

[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate exerts its effects primarily through its reactivity, allowing it to interact with various molecular targets. This interaction often involves nucleophilic attack on the succinimidyl carbonate group, leading to the formation of stable covalent bonds with nucleophilic sites on target molecules.

Molecular Targets and Pathways

Molecular targets typically include proteins, nucleic acids, and other biologically relevant molecules with nucleophilic functional groups. The compound can modify these targets, influencing their function and activity, which can be leveraged in biochemical and pharmaceutical research.

Comparison with Similar Compounds

[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is unique due to its specific ring structure and succinimidyl carbonate functionality. Similar compounds include:

  • [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Carbamate

  • [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Urea

  • Hexahydro-2H-furo[3,2-b]furan-3-ol derivatives

Uniqueness Highlight

Its uniqueness lies in the combination of the hexahydrofuro[2,3-b]furan ring system with the reactive succinimidyl carbonate group, which offers distinct chemical and biological properties, setting it apart from other compounds.

By understanding this compound's synthesis, reactions, and applications, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

[(3aS,4R,6aR)-5-hydroxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO8/c13-6-1-2-7(14)12(6)20-11(16)18-8-5-3-4-17-10(5)19-9(8)15/h5,8-10,15H,1-4H2/t5-,8+,9?,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYPOMXDRDAANI-FSVVIRFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(C(O2)O)OC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](C(O2)O)OC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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